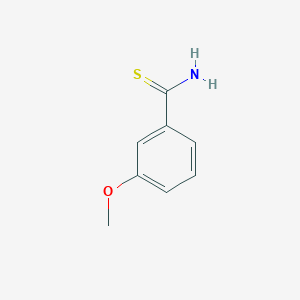

3-Methoxybenzothioamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZSWBMLMGWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366191 | |

| Record name | 3-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64559-06-4 | |

| Record name | 3-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzothioamide: Synthesis and Inferred Properties

Introduction: The Challenge of Sourcing 3-Methoxybenzothioamide

An extensive search of chemical literature and databases reveals a lack of readily available information on this compound. This suggests that the compound is not commercially available and has not been extensively characterized. However, its structure, featuring a methoxy-substituted benzene ring and a thioamide functional group, is of interest in medicinal chemistry and materials science due to the unique properties conferred by the thioamide moiety.

Thioamides are sulfur isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom.[1] This substitution significantly alters the molecule's electronic and steric properties, leading to changes in hydrogen bonding capacity, metabolic stability, and biological activity.[1] For instance, several thioamide-containing compounds have been developed as drugs, such as the anti-tuberculosis agent ethionamide.[1]

This guide provides a practical path forward for researchers interested in this compound by focusing on the synthesis from its oxygen analog, 3-Methoxybenzamide.

Properties of the Precursor: 3-Methoxybenzamide

3-Methoxybenzamide is a commercially available and well-characterized compound that serves as the ideal starting material for the synthesis of this compound.

Chemical Structure and Properties

The chemical structure and key properties of 3-Methoxybenzamide are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-Methoxybenzamide | --INVALID-LINK-- |

| Synonyms | m-Anisamide | --INVALID-LINK-- |

| CAS Number | 5813-86-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |

| Melting Point | 132.5-135.5 °C | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in water.[2] Soluble in DMSO (55 mg/mL).[3] | |

| SMILES | COc1cccc(c1)C(N)=O | --INVALID-LINK-- |

| InChI Key | VKPLPDIMEREJJF-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of 3-Methoxybenzamide

A common method for the synthesis of 3-Methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with an amine. A specific protocol for a related compound, 3-Methoxy-N-phenylbenzamide, illustrates the general procedure.[4] The synthesis of the parent 3-Methoxybenzamide would follow a similar pathway, likely using ammonia as the amine source. A process for preparing 3-methoxypropiophenone also describes the synthesis of 3-methoxybenzoyl chloride and 3-methoxybenzamide as intermediates.[5][6]

Synthesis of this compound from 3-Methoxybenzamide

The conversion of amides to thioamides is a well-established transformation in organic synthesis, most commonly achieved through a process called thionation.

General Principles of Thionation

Thionation involves the reaction of an amide with a sulfur-transfer reagent. The most widely used and effective reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1] Lawesson's Reagent is often preferred as it can lead to higher yields and requires milder reaction conditions.[1]

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is a general method for the conversion of an amide to a thioamide and can be adapted for the synthesis of this compound from 3-Methoxybenzamide.

Materials:

-

3-Methoxybenzamide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxybenzamide in an anhydrous solvent such as THF or toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's Reagent to the solution. The stoichiometry may need to be optimized, but a common starting point is to use 0.5 equivalents of Lawesson's Reagent for each equivalent of the amide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique, such as Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will depend on the properties of the resulting thioamide but typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

A visual representation of this experimental workflow is provided below.

Alternative Thionating Reagents

While Lawesson's Reagent is highly effective, other reagents can also be used for the conversion of amides to thioamides. These include Phosphorus Pentasulfide (P₄S₁₀) and, for certain substrates, novel thiating agents like N-isopropyldithiocarbamate isopropyl ammonium salt have been developed.[7][8]

Inferred Properties of this compound and Comparison with Thiobenzamide

In the absence of experimental data for this compound, its properties can be inferred by comparing the properties of 3-Methoxybenzamide with those of the well-characterized Thiobenzamide.

| Property | Thiobenzamide | Inferred for this compound |

| CAS Number | 2227-79-4 | Not Assigned |

| Molecular Formula | C₇H₇NS | C₈H₉NOS |

| Molecular Weight | 137.20 g/mol | 167.23 g/mol |

| Melting Point | 113-117 °C.[9] | Expected to be a crystalline solid with a distinct melting point. |

| Appearance | White to light yellow crystalline solid.[10] | Likely a crystalline solid, possibly with a yellowish hue. |

| Solubility | Slightly soluble in water; soluble in ethanol and acetone.[10] | Expected to have low water solubility and good solubility in organic solvents. |

| SMILES | NC(=S)c1ccccc1 | COc1cccc(c1)C(N)=S |

| InChI Key | QIOZLISABUUKJY-UHFFFAOYSA-N | Not Assigned |

The presence of the methoxy group in this compound is expected to influence its polarity and intermolecular interactions compared to Thiobenzamide, which may affect its melting point and solubility.

Potential Signaling Pathways and Biological Activities

While no specific biological data exists for this compound, its structural analog, 3-Methoxybenzamide, is known to be a competitive inhibitor of poly(ADP-ribose) synthetase (PARP).[2][3] It has also been shown to inhibit cell division in Bacillus subtilis.[2] The thioamide functional group can significantly alter the biological activity of a molecule. Therefore, this compound could potentially exhibit its own unique biological profile, possibly interacting with different cellular targets or pathways. Further research would be required to elucidate any such activities.

The general logical relationship for investigating the biological activity of the synthesized this compound is outlined below.

Conclusion

Although this compound is not a readily available compound, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. By leveraging the known chemistry of its precursor, 3-Methoxybenzamide, and established thionation protocols, researchers can access this novel compound for further investigation. The provided data on the related compounds, 3-Methoxybenzamide and Thiobenzamide, offer a solid foundation for predicting its chemical properties and designing future experiments. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling the exploration of the potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methoxybenzamide | 5813-86-5 [chemicalbook.com]

- 3. 3-Methoxybenzamide | Antibacterial | PARP | Transferase | TargetMol [targetmol.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 6. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. THIOBENZAMIDE | 2227-79-4 [chemicalbook.com]

- 10. CAS 2227-79-4: Thiobenzamide | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 3-Methoxybenzothioamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 3-methoxybenzothioamide, a molecule of interest in medicinal chemistry. The guide details a two-step synthesis commencing from the readily available 3-methoxybenzaldehyde. It includes detailed experimental protocols, quantitative data presented in tabular format for clarity, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. The this compound scaffold, in particular, holds potential for the development of novel therapeutic agents. Thioamide-containing molecules have been investigated for a range of biological activities, including as inhibitors of kinases, which are crucial regulators of cellular signaling pathways.[1] This guide outlines a practical and modern synthetic approach to this compound, designed to be accessible to researchers in drug discovery and development.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-methoxybenzaldehyde. The first step involves the conversion of the aldehyde to 3-methoxybenzonitrile. The subsequent step is the thionation of the nitrile to afford the target thioamide.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxybenzonitrile from 3-Methoxybenzaldehyde

This procedure involves the formation of an aldoxime from 3-methoxybenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to the nitrile.

Materials and Reagents:

-

3-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Ferrous Sulfate (FeSO₄)

-

Dimethylformamide (DMF)

-

Benzene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-methoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equivalents).

-

Add anhydrous ferrous sulfate (FeSO₄) as a catalyst.

-

Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.[2]

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 3-methoxybenzonitrile.[3]

Step 2: Synthesis of this compound from 3-Methoxybenzonitrile

This step employs a modern and safe method for the thionation of aromatic nitriles.

Materials and Reagents:

-

3-Methoxybenzonitrile

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Dilute hydrochloric acid or ammonium chloride solution

Procedure:

-

In a reaction vessel, dissolve 3-methoxybenzonitrile (1 equivalent) in dimethylformamide (DMF).

-

Add sodium hydrogen sulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents) to the solution.[4]

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.[4]

-

Upon completion, pour the reaction mixture into water.

-

The product can be isolated by either filtration of the resulting precipitate or by extraction with a suitable organic solvent like ethyl acetate.[4]

-

If a precipitate is formed, wash it with a dilute solution of hydrochloric acid or ammonium chloride to remove any magnesium dihydroxide.[4]

-

If extraction is performed, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting this compound is often obtained in high purity, but can be further purified by recrystallization if necessary.

Quantitative Data

The following tables summarize the quantitative data for the proposed synthetic route.

Table 1: Reagents for the Synthesis of 3-Methoxybenzonitrile

| Reagent | Molar Equivalent | Purpose |

| 3-Methoxybenzaldehyde | 1.0 | Starting Material |

| Hydroxylamine hydrochloride | 1.2 | Oxime formation |

| Anhydrous Ferrous Sulfate | Catalytic | Dehydration catalyst |

| Dimethylformamide | Solvent | Reaction medium |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Equivalent | Purpose |

| 3-Methoxybenzonitrile | 1.0 | Starting Material |

| Sodium hydrogen sulfide hydrate | 2.0 - 3.0 | Sulfur source |

| Magnesium chloride hexahydrate | 1.0 - 1.5 | Lewis acid |

| Dimethylformamide | Solvent | Reaction medium |

Table 3: Expected Yields

| Step | Product | Typical Yield Range |

| 1 | 3-Methoxybenzonitrile | 85-95%[2] |

| 2 | This compound | 80-99%[4] |

Biological Context: EGFR Signaling Pathway

Thioamide-containing compounds have shown promise as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for drug development.[5]

Caption: Simplified EGFR signaling pathway and potential inhibition by this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The outlined two-step procedure utilizes modern, efficient, and relatively safe chemical transformations, making it suitable for laboratory-scale synthesis in a drug discovery context. The inclusion of quantitative data and a relevant biological signaling pathway aims to provide researchers with a comprehensive resource to facilitate the exploration of this compound and its derivatives as potential therapeutic agents.

References

In-Depth Technical Guide on the Biological Activity of Novel Methoxy-Substituted Benzothioamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel methoxy-substituted benzothioamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Biological Activity

The biological activities of various novel methoxy-substituted benzothioamides and related structures are summarized below. The data has been compiled from multiple studies to facilitate a comparative analysis of their potential as therapeutic agents.

Table 1: Anticancer Activity of Methoxy-Substituted Benzamide and Thioamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 | Daoy (Medulloblastoma) | < 0.1 (nM) | [1][2][3][4] |

| Pyrazolinethioamide 45 | A549 (Lung) | 13.49 ± 0.17 | [5] |

| Hela (Cervical) | 17.52 ± 0.25 | [5] | |

| Thioamide 46 | MCF-7 (Breast) | 5.4 ± 0.6 | [5] |

| HepG2 (Liver) | 4.5 ± 1.3 | [5] | |

| PC-3 (Prostate) | 1.1 ± 0.1 | [5] | |

| Thioholgamide A | HCT-116 (Colon) | 0.03 | [6] |

Table 2: Antimicrobial Activity of Methoxy-Substituted Benzothiazole and Thioamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| A07 | S. aureus | 15.6 | [7] |

| E. coli | 7.81 | [7] | |

| S. typhi | 15.6 | [7] | |

| K. pneumoniae | 3.91 | [7] | |

| K-03 | S. typhi | Potent | [8] |

| K-05 | S. typhi | Potent | [8] |

| P7 | Various MDR strains | 0.6 - 1.2 (µM) | [9] |

Note: "Potent" indicates significant activity was observed, but a specific MIC value was not provided in the cited abstract.

Table 3: Enzyme Inhibitory Activity of Methoxy-Substituted Derivatives

| Compound ID | Target Enzyme | IC50 | Reference |

| Compound 21 | Hedgehog Signaling Pathway | Nanomolar | [1][2][3][4] |

| A-83-01 (Thioamide) | TGF-β Type I Receptor ALK-5 | 12 nM | [5] |

| TM (Thioamide) | SIRT2 | Potent Inhibitor | [5] |

| Closthioamide | DNA Gyrase ATPase | Inhibits | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of methoxy-substituted benzothioamides are provided below.

Synthesis of Methoxy-Substituted Benzothioamides

A general and efficient route for the synthesis of benzothiazoles from ortho-methoxythiobenzamides involves an ipso substitution of the aromatic methoxy group.[10][11]

Materials:

-

ortho-Methoxythiobenzamide derivative

-

Appropriate acid catalyst (e.g., polyphosphoric acid)

-

Solvent (e.g., xylene)

Procedure:

-

A solution of the ortho-methoxythiobenzamide in a suitable high-boiling solvent such as xylene is prepared.

-

An acid catalyst is added to the reaction mixture.

-

The mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired methoxy-substituted benzothiazole.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase enzyme

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and Mg2+)

-

Test compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Visualizations: Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the biological activity of methoxy-substituted benzothioamides.

Conclusion

This technical guide consolidates current knowledge on the biological activities of novel methoxy-substituted benzothioamides. The presented data highlights their potential in anticancer and antimicrobial applications, with some derivatives showing potent enzyme inhibitory effects. The detailed experimental protocols provide a practical resource for researchers aiming to synthesize and evaluate these compounds. Furthermore, the visualization of the Hedgehog signaling pathway offers a glimpse into one of the potential mechanisms of action for their anticancer effects. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this promising class of compounds, paving the way for the development of new and effective therapeutic agents.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]

- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of 3-Methoxybenzothioamide: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the current understanding of the mechanism of action of 3-Methoxybenzothioamide in biological systems. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thioamide derivatives.

While direct research on the specific molecular targets of this compound is limited, evidence from closely related analogs strongly suggests a potential mechanism of action centered on the inhibition of NRH:quinone oxidoreductase 2 (NQO2). This guide will delve into this proposed mechanism, supported by available data and experimental protocols, and will also discuss the broader context of the biological activities observed in the thioamide class of compounds.

Proposed Primary Mechanism of Action: Inhibition of NQO2

The most compelling evidence for a specific biological target of a compound structurally similar to this compound points towards the enzyme NRH:quinone oxidoreductase 2 (NQO2). NQO2 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones.[1] This enzyme is implicated in a variety of cellular processes, including detoxification, oxidative stress responses, and the metabolism of xenobiotics.[1][2] Inhibition of NQO2 has been explored as a therapeutic strategy in several diseases, including cancer and neurodegenerative disorders.[3]

A structurally related compound, 3-methoxybenzothiazole, has been identified as a potent inhibitor of NQO2. Given the high degree of structural similarity, it is plausible that this compound exerts its biological effects through a similar inhibitory action on NQO2.

Quantitative Data: NQO2 Inhibition

The inhibitory activity of the related compound, 3-methoxybenzothiazole, against NQO2 has been quantified, providing a benchmark for its potential efficacy.

| Compound | Target | IC50 (nM) |

| 3-Methoxybenzothiazole | NQO2 | 908 |

Signaling Pathway: NQO2-Mediated Redox Cycling

NQO2 reduces quinones to hydroquinones using a reduced nicotinamide riboside (NRH) as an electron donor.[4] The inhibition of this process can disrupt the normal redox balance within the cell, potentially leading to increased levels of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis. The proposed inhibitory action of this compound on NQO2 would block this catalytic cycle.

Experimental Protocols

NQO2 Inhibition Assay

This protocol is based on the spectrophotometric measurement of the reduction of 2,6-dichlorophenolindophenol (DCPIP) by NQO2.

Materials:

-

Recombinant human NQO2 enzyme

-

NRH (dihydronicotinamide riboside) as the co-substrate

-

DCPIP as the substrate

-

Test compound (this compound)

-

Potassium phosphate buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

EDTA

-

Magnesium chloride

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, EDTA, and MgCl2.

-

Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

-

Add the NQO2 enzyme to the wells and incubate for a specified period.

-

Initiate the reaction by adding a solution of NRH and DCPIP.

-

Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

General Synthesis of this compound

This compound can be synthesized from the corresponding benzamide using a thionating agent, most commonly Lawesson's reagent.

Materials:

-

3-Methoxybenzamide

-

Lawesson's reagent

-

Anhydrous toluene

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve 3-Methoxybenzamide in anhydrous toluene in a round-bottom flask.

-

Add Lawesson's reagent to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Broader Biological Activities of Thioamides

While the inhibition of NQO2 is a promising specific mechanism, the broader class of thioamide-containing compounds has been associated with a range of other biological activities. It is important to note that these have not been specifically demonstrated for this compound but may provide avenues for future investigation.

-

Anticancer Activity: Various thiobenzanilide derivatives have been shown to induce antiproliferation and apoptosis in cancer cell lines.[5] The proposed mechanisms include the perturbation of the cell cycle and mitochondrial function.[5]

-

Antimicrobial and Antifungal Activity: Several studies have reported significant antibacterial and antifungal properties of novel thioamide derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition: Beyond NQO2, other enzymes have been identified as potential targets for thioamide-containing molecules, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are relevant in inflammation and cancer.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Mechanism-based inhibition of quinone reductase 2 (NQO2). Selectivity for NQO2 over NQO1 and structural basis for flavoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD(P)H dehydrogenase, quinone 2 - Wikipedia [en.wikipedia.org]

- 5. The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: Synthesis and Therapeutic Potential of Novel Isoxazole Derivatives from 3-Methoxy Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, isoxazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide delves into the synthesis, characterization, and biological evaluation of novel isoxazole derivatives originating from 3-methoxy substituted compounds, offering a comprehensive resource for professionals in drug discovery and development. The strategic incorporation of the 3-methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this class of compounds particularly intriguing for targeted therapies.

A Versatile Synthetic Pathway: From 3-Methoxyacetophenone to Bioactive Isoxazoles

The primary synthetic route to the target isoxazole derivatives commences with the Claisen-Schmidt condensation of 3-methoxyacetophenone with various substituted benzaldehydes. This reaction yields α,β-unsaturated ketones, commonly known as chalcones, which serve as crucial intermediates. Subsequent cyclization of these chalcones with hydroxylamine hydrochloride in an alkaline medium affords the desired 3,5-disubstituted isoxazoles. This two-step process is both efficient and versatile, allowing for the generation of a diverse library of isoxazole derivatives by simply varying the substituted benzaldehyde in the initial step.

General Synthetic Workflow

The logical progression from starting materials to the final bioactive compounds is a cornerstone of efficient drug discovery. The following diagram illustrates the typical workflow for the synthesis and evaluation of the novel isoxazole derivatives discussed herein.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are fundamental to successful chemical synthesis and drug discovery. The following sections provide the methodologies for the key steps in the synthesis of the target isoxazole derivatives.

Synthesis of Substituted Chalcones (General Procedure)

The Claisen-Schmidt condensation is employed for the synthesis of the chalcone intermediates.[1]

-

Reagents and Solvents:

-

3-Methoxyacetophenone (0.02 mol)

-

Substituted benzaldehyde (0.02 mol)

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution (25 mL)

-

-

Procedure:

-

Equimolar amounts of 3-methoxyacetophenone and the respective substituted benzaldehyde are dissolved in pure ethanol.

-

To this solution, 10% NaOH solution is added dropwise while stirring continuously.

-

The reaction mixture is stirred for 3-4 hours at room temperature and then left to stand overnight.

-

The resulting mixture is poured into ice-cold water to precipitate the chalcone.

-

The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield the pure chalcone derivative.

-

Synthesis of Novel Isoxazole Derivatives (General Procedure)

The synthesized chalcones are then cyclized to form the isoxazole ring.[1]

-

Reagents and Solvents:

-

Substituted chalcone (0.01 mol)

-

Hydroxylamine hydrochloride (0.01 mol)

-

Sodium acetate

-

Ethanol (25 mL)

-

-

Procedure:

-

The substituted chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate are dissolved in ethanol (25 mL).

-

The mixture is refluxed in an oil bath for six hours.

-

After cooling, the reaction mixture is poured into cold water (50 mL).

-

The precipitate obtained is filtered, washed with water, and recrystallized from ethanol to afford the pure isoxazole derivative.

-

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized isoxazole derivatives, including their physicochemical properties and biological activities.

Table 1: Physicochemical and Yield Data for Selected Isoxazole Derivatives

| Compound ID | Molecular Formula | R-group (from benzaldehyde) | Yield (%) | Melting Point (°C) |

| 4a | C₁₈H₁₈N₂O₂ | 4-N(CH₃)₂ | - | - |

| 4c | C₁₆H₁₂ClNO₂ | 4-Cl | 80 | 265-267 |

| 4d | C₁₆H₁₃NO₃ | 4-OH | - | - |

| 4f | C₁₆H₁₂N₂O₄ | 3-NO₂ | - | - |

| 4h | C₁₆H₁₂BrNO₂ | 4-Br | 85 | 294-295 |

| 4i | C₁₇H₁₅NO₃ | 4-OCH₃ | 84 | 269-270 |

| 4j | C₁₇H₁₅NO₃ | 3-OCH₃ | 84 | 269-270 |

| 4k | C₁₆H₁₂FNO₂ | 4-F | 80 | 237-238 |

| 4n | C₁₆H₁₂N₂O₄ | 4-NO₂ | - | - |

Data compiled from Oriental Journal of Chemistry.[1]

Table 2: Spectroscopic Data for a Representative Isoxazole Derivative (Compound 4c)

| Spectroscopic Data | Values |

| IR (KBr, νmax, cm⁻¹) | 2861 (O-CH₃), 1617 (Ar-H), 1636 (C=N), 1026 (C-O), 832 (C-Cl) |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.97 (s, 1H, isoxazole-H), 6.92-7.56 (m, 8H, Ar-H), 3.83 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 155.58, 130.96, 130.91, 129.25, 121.67, 113.76, 110.85, 55.33 |

| Mass (m/z) | 286.02 (M+1) |

Data for 3-(4-Chloro-phenyl)-4-(3-methoxy-phenyl)-isoxazole, compiled from Oriental Journal of Chemistry.[1]

Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound ID | % Inhibition of Paw Edema (after 2h) | % Inhibition of Paw Edema (after 3h) |

| 4a | 62.69 | 63.69 |

| 4f | 61.99 | 61.20 |

| 4n | 61.47 | 62.24 |

| Standard (Parecoxib) | - | - |

Anti-inflammatory activity was evaluated using the carrageenan-induced paw edema method. Data compiled from Oriental Journal of Chemistry.[1]

Mechanism of Action: Targeting the Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory activity of many isoxazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The following diagram illustrates the COX signaling pathway and the inhibitory action of the isoxazole derivatives.

References

- 1. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Reactivity of Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details common and innovative synthetic methodologies, explores the reactivity of the benzothiazole core, and presents experimental protocols and quantitative data to support further research and development in this field.

Synthesis of Benzothiazole Derivatives

The benzothiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2] The synthesis of its derivatives has been a subject of extensive research, leading to a variety of effective methodologies. The most prevalent methods involve the condensation of 2-aminothiophenol with various electrophilic partners and the cyclization of thioanilide precursors.

Condensation of 2-Aminothiophenol with Carbonyl Compounds

A primary and widely utilized method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, and acyl chlorides.[3][4] This approach is valued for its versatility and the broad range of accessible derivatives.

The reaction of 2-aminothiophenol with aldehydes is a straightforward method to produce 2-aryl- and 2-alkylbenzothiazoles. This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole. A variety of catalysts and reaction conditions have been developed to improve yields and promote greener synthesis.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [5]

A mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) is stirred in ethanol (10 mL). To this solution, a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) is added dropwise. The reaction is stirred at room temperature for 1 hour. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-arylbenzothiazole.

| Entry | Aldehyde | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 92 | 8.11 (d, 1H), 7.95 (d, 1H), 7.50-7.35 (m, 5H) | 168.1, 154.0, 135.0, 133.6, 130.9, 129.0, 127.5, 126.3, 125.1, 123.2, 121.6 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 94 | 8.08 (d, 1H), 7.92 (d, 1H), 7.52-7.40 (m, 4H) | 166.7, 153.9, 136.2, 134.9, 132.1, 129.3, 128.8, 126.4, 125.3, 123.3, 121.6 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 90 | 8.05 (d, 1H), 7.90 (d, 1H), 7.48-7.38 (m, 2H), 7.00 (d, 2H), 3.88 (s, 3H) | 168.3, 161.8, 154.1, 134.8, 129.1, 126.4, 126.2, 124.8, 122.9, 121.5, 114.4, 55.5 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 88 | 8.35 (d, 2H), 8.15 (d, 1H), 8.00 (d, 1H), 7.60-7.50 (m, 2H) | 165.4, 153.8, 149.0, 139.5, 135.3, 128.5, 127.0, 125.8, 124.2, 123.8, 121.8 |

The condensation of 2-aminothiophenol with carboxylic acids provides another direct route to 2-substituted benzothiazoles. This reaction often requires a dehydrating agent or high temperatures to facilitate the cyclization.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

A mixture of 2-aminothiophenol (10 mmol), a carboxylic acid (10 mmol), and polyphosphoric acid (10 g) is heated at 220°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into a stirred solution of 10% sodium carbonate. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 2-substituted benzothiazole.

| Entry | Carboxylic Acid | Product | Yield (%) | M.P. (°C) |

| 1 | Benzoic Acid | 2-Phenylbenzothiazole | 85 | 112-114 |

| 2 | Acetic Acid | 2-Methylbenzothiazole | 78 | 13-15 |

| 3 | Phenylacetic Acid | 2-Benzylbenzothiazole | 82 | 98-100 |

Intramolecular Cyclization of Thioanilides

Another important synthetic strategy involves the intramolecular cyclization of N-arylthioamides (thioanilides). This method, often referred to as the Jacobson synthesis, typically involves an oxidative cyclization to form the benzothiazole ring.

Experimental Protocol: Jacobson Synthesis of 2-Substituted Benzothiazoles

The N-arylthioamide (1 mmol) is dissolved in a suitable solvent such as ethanol. An oxidizing agent, for example, an alkaline solution of potassium ferricyanide, is added, and the mixture is stirred at room temperature or heated. After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.

Reactivity of Benzothiazole Derivatives

The benzothiazole ring system exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations. The reactivity is influenced by the electron-withdrawing nature of the thiazole ring and the presence of the fused benzene ring.

Electrophilic Substitution

The benzene ring of benzothiazole can undergo electrophilic aromatic substitution. Due to the electron-withdrawing effect of the thiazole ring, the benzene portion is deactivated compared to benzene itself. Electrophilic attack generally occurs at the 4- and 6-positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Substitution

The C2 position of the benzothiazole ring is susceptible to nucleophilic attack, especially when a good leaving group is present. 2-Halobenzothiazoles are common substrates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.

Experimental Protocol: Nucleophilic Substitution on 2-Chlorobenzothiazole

To a solution of 2-chlorobenzothiazole (1 mmol) in a suitable solvent like DMF, the nucleophile (e.g., morpholine, 1.2 mmol) and a base such as potassium carbonate (2 mmol) are added. The reaction mixture is heated, and the progress is monitored by TLC. After completion, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the 2-substituted benzothiazole, which can be further purified by chromatography.

Reactivity of 2-Methyl and 2-Aminobenzothiazoles

The substituents at the 2-position significantly influence the reactivity of the benzothiazole core.

-

2-Methylbenzothiazole: The methyl group at the C2 position is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the side chain.

-

2-Aminobenzothiazole: The amino group at the C2 position can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. It can also be a building block for the synthesis of more complex fused heterocyclic systems.

Quantitative Reactivity Data

Kinetic Data for the Oxidation of 2-Phenylbenzothiazole Derivatives with Chloramine-T [4]

The oxidation of 2-phenylbenzothiazole and its derivatives by chloramine-T (CAT) in an acidic medium has been studied kinetically. The reaction follows pseudo-first-order kinetics with respect to CAT.

| Substrate | k' (s⁻¹) at 296 K |

| 2-Phenylbenzothiazole | 3.2 x 10⁻⁴ |

| 2-(4-Methoxyphenyl)benzothiazole | 4.5 x 10⁻⁴ |

| 2-(4-Nitrophenyl)benzothiazole | 1.8 x 10⁻⁴ |

These data indicate that electron-donating groups on the 2-phenyl ring increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with an electrophilic attack by the oxidant.

Kinetic Data for the Ozonolysis of Benzothiazole in Water [3]

The reaction of benzothiazole with ozone in water proceeds through both a direct reaction with ozone and an indirect reaction with hydroxyl radicals. The second-order rate constants at 20°C are:

-

Direct reaction (kD): 2.3 M⁻¹s⁻¹

-

Indirect reaction (kI): 6.0 x 10⁹ M⁻¹s⁻¹

This indicates that the radical-mediated pathway is significantly faster than the direct reaction with ozone.

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been identified as potent modulators of various biological signaling pathways, making them attractive candidates for drug development.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in cancer cells, promoting proliferation and survival. Certain benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Experimental Workflow for Anticancer Screening

The evaluation of benzothiazole derivatives for their potential as anticancer agents typically follows a standardized workflow.

Caption: Experimental workflow for anticancer drug screening of benzothiazole derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reactivity of benzothiazole derivatives, supported by experimental protocols and quantitative data. The versatility of synthetic methods allows for the creation of a diverse library of these compounds. Their rich reactivity provides ample opportunities for further functionalization and the development of novel molecules. The demonstrated activity of benzothiazole derivatives in key signaling pathways highlights their potential as therapeutic agents. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, fostering further innovation in the study and application of this important class of heterocyclic compounds.

References

Spectroscopic properties (NMR, IR, Mass Spec) of 3-Methoxybenzothioamide

Spectroscopic Properties of 3-Methoxybenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~ 7.7 - 7.9 | m | 1H | Ar-H | Aromatic proton ortho to the thioamide group. |

| ~ 7.3 - 7.5 | t | 1H | Ar-H | Aromatic proton para to the thioamide group. |

| ~ 7.0 - 7.2 | m | 2H | Ar-H | Aromatic protons ortho and para to the methoxy group. |

| ~ 7.5 (broad s) | s | 2H | -NH₂ | Protons of the primary thioamide group. The chemical shift can be variable and may exchange with D₂O. |

| ~ 3.85 | s | 3H | -OCH₃ | Protons of the methoxy group. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |

| ~ 200 - 205 | C=S | Thioamide carbonyl carbon, significantly deshielded.[1] |

| ~ 159 - 161 | Ar-C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~ 138 - 142 | Ar-C-C=S | Aromatic carbon attached to the thioamide group. |

| ~ 129 - 131 | Ar-CH | Aromatic methine carbon. |

| ~ 120 - 125 | Ar-CH | Aromatic methine carbon. |

| ~ 114 - 118 | Ar-CH | Aromatic methine carbon. |

| ~ 55 - 56 | -OCH₃ | Methoxy group carbon. |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Rationale |

| 3300 - 3100 | N-H stretching | Primary thioamide (-NH₂) | Characteristic stretching vibrations for the N-H bonds. |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Aromatic C-H bond stretching. |

| 2950 - 2850 | C-H stretching | Methoxy (-OCH₃) | Aliphatic C-H bond stretching of the methyl group. |

| ~ 1600 - 1400 | C=C stretching | Aromatic ring | Multiple bands characteristic of the benzene ring. |

| ~ 1400 - 1200 | C-N stretching | Thioamide (C-N) | Stretching vibration of the carbon-nitrogen bond in the thioamide. |

| ~ 1250 & ~ 1040 | C-O stretching | Aryl-O-CH₃ | Asymmetric and symmetric stretching of the aryl ether bond.[2] |

| ~ 1100 - 1000 | C=S stretching | Thioamide (C=S) | Thioamide C=S stretching, often weaker than C=O stretching. |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Ion | Predicted Rationale |

| 181 | [M]⁺ | Molecular ion peak. |

| 166 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 152 | [M - CHO]⁺ | Loss of a formyl radical. |

| 135 | [M - H₂S]⁺ | Loss of hydrogen sulfide. |

| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Methodology (KBr Pellet Method): [4]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[5][6] This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-aryl-substituted Benzothioamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-aryl-substituted benzothioamides, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, spectroscopic properties, structural features, and chemical reactivity, with a focus on their potential as therapeutic agents.

Physicochemical Properties

N-aryl-substituted benzothioamides are typically crystalline solids with melting points influenced by the nature and position of substituents on both the benzoyl and N-aryl rings. The presence of electron-donating or electron-withdrawing groups can affect intermolecular forces and crystal packing, thus altering their physical properties.

Table 1: Physicochemical Data of Representative N-aryl-substituted Benzamides and Thiobenzamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | % Yield |

| N-(phenyl)acetamide | C₈H₉NO | 135.16 | 113-115 | - |

| N-(4-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 153-155 | - |

| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 | - |

| N-phenylbenzamide | C₁₃H₁₁NO | 197.23 | 163-165 | - |

| N-(p-tolyl)benzamide | C₁₄H₁₃NO | 211.26 | 158-160 | - |

| N-phenylthiobenzamide | C₁₃H₁₁NS | 213.30 | 98-100 | 85 |

| N-(4-chlorophenyl)thiobenzamide | C₁₃H₁₀ClNS | 247.75 | 128-130 | 82 |

| N-(4-methoxyphenyl)thiobenzamide | C₁₄H₁₃NOS | 243.33 | 134-136 | 88 |

Note: Data compiled from various sources. Yields are for specific synthetic protocols and may vary.

Synthesis of N-aryl-substituted Benzothioamides

A prevalent method for the synthesis of N-aryl-substituted benzothioamides involves the thionation of the corresponding N-aryl-substituted benzamides. One effective, one-pot protocol utilizes N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent, offering advantages such as short reaction times, mild conditions, and high yields.[1] Another approach involves the reaction of substituted benzoylthioureas with iodine-alumina under microwave irradiation in a solvent-free condition, which can yield both N-substituted benzamides and thiobenzamides.[1]

A general synthetic workflow is depicted below:

Caption: General experimental workflow for the synthesis and characterization of N-aryl-substituted benzothioamides.

Spectroscopic Characterization

The structural elucidation of N-aryl-substituted benzothioamides relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Representative N-aryl-substituted Benzothioamides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) |

| N-phenylthiobenzamide | 7.2-8.0 (m, 10H, Ar-H), 9.8 (br s, 1H, NH) | 125.0, 127.5, 128.8, 129.2, 131.5, 138.0, 142.1 (Ar-C), 198.5 (C=S) | 3250 (N-H), 1590 (C=C), 1250 (C=S) | 280, 350 |

| N-(4-chlorophenyl)thiobenzamide | 7.3-7.9 (m, 9H, Ar-H), 9.9 (br s, 1H, NH) | 126.2, 128.9, 129.5, 131.8, 133.0, 136.5, 141.0 (Ar-C), 199.0 (C=S) | 3240 (N-H), 1585 (C=C), 1255 (C=S), 830 (C-Cl) | 285, 355 |

| N-(4-methoxyphenyl)thiobenzamide | 3.8 (s, 3H, OCH₃), 6.9-7.8 (m, 9H, Ar-H), 9.7 (br s, 1H, NH) | 55.5 (OCH₃), 114.2, 127.0, 128.8, 131.3, 131.8, 142.5, 158.0 (Ar-C), 198.0 (C=S) | 3260 (N-H), 1600, 1510 (C=C), 1245 (C=S), 1175 (C-O) | 290, 360 |

Note: NMR data are approximate and can vary based on the solvent used. IR data are for solid samples (KBr pellet or ATR).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and insights into the packing of N-aryl-substituted benzothioamides in the solid state. The Crystallography Open Database (COD) is a valuable resource for such data. For a related compound, 3-Oxo-2H-2-[N-(methylphenylhydrazono)]benzothiophene, the crystallographic data can be accessed via COD entry 7151385.

Chemical Reactivity and Biological Activity

N-aryl-substituted benzothioamides serve as versatile intermediates in organic synthesis. For instance, they can undergo visible-light-induced annulation with sulfoxonium ylides to form thiazole derivatives.

From a biological perspective, the benzothiazole scaffold, which is closely related to benzothioamides, is a recognized pharmacophore with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Anticancer Mechanism of Action

Recent studies on 2-substituted benzothiazoles, which share structural similarities with N-aryl-substituted benzothioamides, have shed light on their anticancer mechanisms. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[3] The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

One of the primary targets is the Epidermal Growth Factor Receptor (EGFR).[3] Downregulation of EGFR by these compounds can inhibit downstream signaling cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[3]

Caption: Proposed signaling pathway for the anticancer activity of N-aryl-substituted benzothioamides, involving the inhibition of EGFR and downstream pathways.

Experimental Protocols

General Synthesis of N-aryl-substituted Thiobenzamides from N-aryl-N'-benzoylthioureas[1]

-

To a solution of the appropriate N-aryl-N'-benzoylthiourea (1 mmol) in a microwave-safe vessel, add iodine-alumina (20 mol%).

-

Grind the mixture using a mortar and pestle for 30 seconds.

-

Irradiate the mixture in a microwave reactor at 100 W for 10-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-substituted thiobenzamide.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, ethanol) to determine the maximum absorption wavelengths (λmax).

Cell Viability (MTT) Assay[5][6]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the N-aryl-substituted benzothioamide compounds for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for EGFR Signaling Pathway[7][8]

-

Treat cancer cells with the N-aryl-substituted benzothioamide for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, and downstream targets (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

N-aryl-substituted benzothioamides represent a promising class of compounds with tunable physicochemical properties and significant biological potential. Their synthesis is accessible through various efficient methods, and their chemical reactivity allows for further structural modifications. The demonstrated anticancer activity of related benzothiazole derivatives, through the modulation of critical signaling pathways such as EGFR, highlights the therapeutic potential of this scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to develop novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Methoxybenzothioamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-Methoxybenzothioamide. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally related benzothioamide and thioamide derivatives to outline a predictive workflow. It includes a summary of reported bioactivities of analogous compounds, detailed experimental protocols for relevant biological assays, and visualizations of potential signaling pathways and predictive workflows. The methodologies and data presented herein serve as a valuable resource for researchers initiating computational and experimental investigations into the therapeutic potential of this compound and its analogs.

Introduction

Thioamides are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The replacement of an amide with a thioamide can significantly alter a molecule's physicochemical properties, such as hydrogen bonding capabilities, conformational flexibility, and metabolic stability, often leading to enhanced biological activity. The benzothioamide scaffold, in particular, is a core component of various bioactive molecules. This guide focuses on this compound, a compound with potential therapeutic value, and provides a roadmap for its bioactivity prediction using computational methods, supported by experimental data from analogous compounds.

Bioactivity of Structurally Related Compounds

Quantitative bioactivity data for close structural analogs of this compound are summarized below. This data is essential for building predictive in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, and for guiding virtual screening campaigns.

| Compound Class | Target/Assay | Bioactivity Metric | Value | Reference Compound(s) |

| Benzothiazole Derivatives | Anticancer (HT29 cell line) | IC50 | 0.015 µM | Carboxamide-substituted benzothiazole |

| Anticancer (H460 cell line) | IC50 | 0.28 µM | Carboxamide-substituted benzothiazole | |

| Anticancer (A549 cell line) | IC50 | 1.53 µM | Carboxamide-substituted benzothiazole | |

| Anticancer (MDA-MB-231 cell line) | IC50 | 0.68 µM | Carboxamide-substituted benzothiazole | |

| Antibacterial (S. aureus GyrB) | IC50 | 0.25 µg/mL | (Thio)Urea Benzothiazole Derivatives | |

| Thioamide Derivatives | Anticancer (ASH1L inhibition) | IC50 | 4 µM | AS-5 |

| Anticancer (MCF-7, HTC116, A596 cell lines) | - | Significant Activity | 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazoles with thioamide | |

| Benzamide Derivatives | Antibacterial (E. coli dihydroorotase) | Binding Affinity | -7.4 kcal/mol | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamides |

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves several key steps, from target identification to molecular dynamics simulations.

This workflow begins with the preparation of the 3D structure of this compound and the identification and preparation of potential biological targets. Molecular docking is then used to predict the binding mode and affinity of the compound to its target. QSAR models, built using data from known active analogs, can provide predictions of biological activity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also predicted to assess the drug-likeness of the compound. Finally, molecular dynamics simulations can be employed to refine the binding pose and calculate a more accurate binding free energy.

Potential Signaling Pathways

Based on the known mechanisms of action of structurally similar thioamide and benzothioamide compounds, this compound could potentially modulate several key signaling pathways implicated in diseases like cancer.

This diagram illustrates three potential mechanisms of action. Thioamide-containing compounds have been shown to inhibit Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway, which is often dysregulated in cancer.[1] Another potential target, particularly for antibacterial activity, is DNA gyrase, an enzyme essential for bacterial DNA replication.[2] Furthermore, some thioamide derivatives have been observed to induce apoptosis through mitochondrial pathways.[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be used to validate the in silico predictions of anticancer activity for this compound.

Cell Viability MTT Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Propidium iodide (PI) staining solution

-

RNase A

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[4]

Conclusion

While direct experimental data for this compound is scarce, a robust in silico prediction of its bioactivity can be achieved by leveraging information from structurally similar compounds. The workflow, potential targets, and experimental validation protocols outlined in this guide provide a solid foundation for future research. The presented data on analogous compounds suggest that this compound may possess anticancer and antibacterial properties, warranting further investigation. The combination of computational and experimental approaches will be crucial in elucidating the therapeutic potential of this and other novel thioamide derivatives.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Exploration of Novel Benzothioamide Derivatives from Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothioamides represent a critical class of sulfur-containing organic compounds with a diverse range of applications, particularly in medicinal chemistry. Their structural similarity to benzamides, coupled with the unique properties imparted by the thioamide functional group, has positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of benzothioamide derivatives directly from benzonitriles, a versatile and atom-economical approach. We will delve into various synthetic methodologies, present key quantitative data in structured tables for comparative analysis, and provide detailed experimental protocols. Furthermore, this guide includes visualizations of synthetic pathways, experimental workflows, and relevant biological signaling pathways to facilitate a comprehensive understanding of the synthesis and potential applications of these valuable compounds.